(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one
Description
(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is a complex organic compound that features a thiazole ring, an indole moiety, and a fluoroaniline group
Properties
Molecular Formula |
C22H18FN3OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)imino-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18FN3OS/c1-3-12-26-14(2)18(17-6-4-5-7-19(17)26)13-20-21(27)25-22(28-20)24-16-10-8-15(23)9-11-16/h3-11,13H,1,12H2,2H3,(H,24,25,27)/b20-13- |
InChI Key |
FALAEUJRLVTBHT-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC=C)C=C3C(=O)NC(=NC4=CC=C(C=C4)F)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.
Introduction of the Indole Moiety: The indole group can be introduced via a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde.
Attachment of the Fluoroaniline Group: The final step involves the nucleophilic substitution reaction where the fluoroaniline group is attached to the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoroaniline group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to saturated derivatives.
Scientific Research Applications
(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor in polymer synthesis.
4-Methoxyphenethylamine: A compound with a related aromatic structure, studied for its biological activities.
Uniqueness
(5Z)-2-(4-fluoroanilino)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, an indole moiety, and a fluoroaniline group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
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